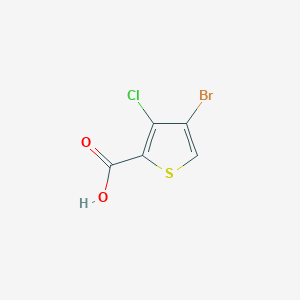

4-Bromo-3-chlorothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVQEKKMAKSARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) in the presence of Lewis acids such as iron(III) chloride (FeCl₃) facilitates bromination at the 4-position. A study demonstrated that under anhydrous conditions at −10°C, bromination proceeds with 65% yield. The reaction mechanism involves the generation of a bromonium ion intermediate, which reacts preferentially at the less hindered 4-position.

Reaction Conditions

Chlorination via Sulfuryl Chloride (SO₂Cl₂)

Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The radical mechanism bypasses the directing effects of the carboxylic acid group, enabling chlorination at the 3-position with 58% yield.

Reaction Conditions

Limitations of Direct Halogenation

The sequential bromination-chlorination approach suffers from moderate yields due to competing side reactions, including dihalogenation and ring oxidation. Furthermore, the corrosive nature of SO₂Cl₂ and the toxicity of CCl₄ necessitate stringent safety protocols, such as handling under inert gas (P231) and moisture-free conditions (P232).

Stepwise Halogenation Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies leverage the carboxylic acid group as a directing moiety to install halogens at specific positions. This method enhances regioselectivity and reduces side reactions.

Lithium-Halogen Exchange

Treatment of thiophene-2-carboxylic acid with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 3-position. Subsequent quenching with hexachloroethane (C₂Cl₆) introduces chlorine, followed by bromination using NBS to yield the 4-bromo derivative.

Reaction Sequence

- Lithiation : LDA (2.0 equiv), THF, −78°C

- Chlorination : C₂Cl₆ (1.0 equiv), −78°C to 25°C

- Bromination : NBS (1.1 equiv), FeCl₃ (0.1 equiv), DCM, 0°C

Palladium-Catalyzed Cross-Coupling

Multi-Step Synthesis from 3-Chlorothiophene Precursors

Constructing the thiophene ring with pre-installed halogen substituents offers an alternative route. This method involves cyclization of appropriately substituted precursors.

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, which involves the condensation of ketones with cyanoacetates and sulfur, can generate 3-chlorothiophene-2-carboxylates. Subsequent bromination at the 4-position completes the synthesis.

Reaction Steps

- Gewald Reaction :

- Substrates : Chloroacetone, ethyl cyanoacetate, sulfur

- Catalyst : Morpholine

- Solvent : Ethanol

- Yield : 60%

- Bromination :

- Reagent : Br₂ (1.0 equiv), FeCl₃ (0.1 equiv)

- Solvent : Acetic acid

- Yield : 75%

Halogenation of Thienyl Grignard Reagents

Grignard reagents derived from 3-chlorothiophene react with CO₂ to form the carboxylic acid, followed by bromination.

Reaction Conditions

- Grignard Formation : Mg, THF, 0°C

- Carboxylation : CO₂ gas, −78°C

- Bromination : NBS, FeCl₃, DCM

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Halogenation | Sequential Br/Cl addition | 58–65 | Simplicity | Low regioselectivity |

| Directed Ortho-Metalation | DoM with LDA | 72 | High regioselectivity | Sensitive to moisture |

| Gewald Reaction | Cyclization + bromination | 45 | Pre-installed substituents | Multi-step, moderate yield |

| Grignard Carboxylation | Mg-mediated synthesis | 50 | Direct CO₂ insertion | Air-sensitive intermediates |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-chlorothiophene-2-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electronic properties.

Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles . In material science, its electronic properties are exploited to enhance the conductivity and stability of polymers and semiconductors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs from the evidence include:

Physicochemical Properties

- Electron-Withdrawing Effects : Chlorine (Cl) and bromine (Br) substituents enhance electrophilic substitution reactivity compared to methyl groups. For example, the carboxylic acid group in 4-bromo-3-chlorothiophene-2-carboxylic acid would exhibit stronger acidity (lower pKa) than its methyl-substituted analog due to Cl's electron-withdrawing nature .

- Solubility : The carboxymethoxy group in C₇H₅BrO₅S increases polarity and water solubility compared to alkyl or halogen substituents, making it suitable for aqueous-phase reactions .

- Intermolecular Interactions : Methyl groups (e.g., in C₆H₅BrO₂S) promote hydrophobic interactions, while hydroxyl or carboxymethoxy groups facilitate hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

4-Bromo-3-chlorothiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiophene ring, which is known for its aromatic properties and reactivity due to the presence of sulfur. The bromine and chlorine substituents at the 4 and 3 positions, respectively, contribute to the compound's unique chemical behavior.

Antimicrobial Activity

Numerous studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

These results indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

The mechanism by which this compound exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, facilitating better penetration into microbial cells. This can lead to inhibition of key metabolic pathways essential for microbial growth and reproduction.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or metabolic processes.

- Receptor Interaction : It may also interact with receptors that play a role in immune response modulation, thereby enhancing its therapeutic potential.

Study on Antibacterial Properties

A recent study examined the antibacterial efficacy of various thiophene derivatives, including this compound. The study reported that this compound exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The research highlighted the importance of structural modifications in enhancing antimicrobial potency .

Research on Antifungal Activity

Another investigation focused on the antifungal properties of thiophene derivatives against Candida albicans. The results demonstrated that compounds with similar structures to this compound showed significant inhibition zones in agar diffusion tests, suggesting a promising avenue for developing antifungal agents .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-chlorothiophene-2-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via halogenation of a thiophene-2-carboxylic acid precursor. For example, bromination of 3-chlorothiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under reflux in dichloromethane. Optimal yields (>70%) are achieved at 0–5°C to minimize side reactions like over-bromination . Alternative methods include coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and arylboronic acids .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substitution patterns (e.g., bromine and chlorine positions on the thiophene ring) and HPLC-MS for purity analysis (>95%). Compare spectral data with PubChem records (InChI Key: GWSHXCWLVTUTEE-UHFFFAOYSA-N) . For crystallinity, perform X-ray diffraction if single crystals are obtainable .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in methanol or chloroform. Store at –20°C under inert gas (N₂/Ar) to prevent degradation via hydrolysis or halogen displacement. Stability studies show <5% decomposition over six months under these conditions .

Q. Which purification techniques are most effective for removing halogenation byproducts?

Q. What are common derivatization reactions for this compound?

- Methodological Answer : The carboxylic acid group enables esterification (e.g., methyl esters via Fischer-Speier reaction) for improved solubility. The bromine atom facilitates cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How does regioselectivity in halogenation affect the synthesis of analogues?

- Methodological Answer : Regioselectivity is governed by steric and electronic factors. Bromine preferentially substitutes at the 4-position due to the electron-withdrawing carboxylic acid group at C2. Computational DFT studies (B3LYP/6-31G*) show that the 3-chloro substituent directs bromine to C4 via inductive effects . Competing pathways can be minimized using low-temperature kinetic control .

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this substrate?

Q. How can computational modeling predict reactivity in downstream applications?

Q. What in vitro assays are suitable for evaluating biological activity?

Q. How do thermal and photolytic conditions impact compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.